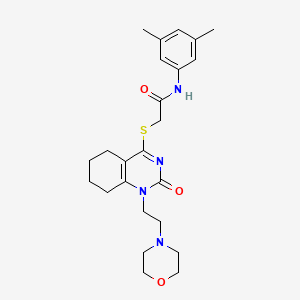

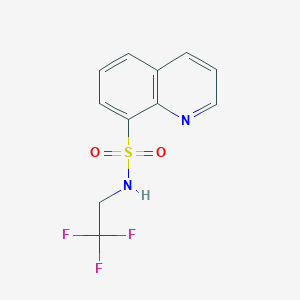

![molecular formula C13H17NO3 B3016482 4-[(2-Phenylethyl)carbamoyl]butanoic acid CAS No. 119627-14-4](/img/structure/B3016482.png)

4-[(2-Phenylethyl)carbamoyl]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-[(2-Phenylethyl)carbamoyl]butanoic acid can be inferred from the methods described in the papers. For example, the dehydrative amidation process catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid could potentially be applied to the synthesis of the carbamoyl linkage in the target compound . Additionally, the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid provides insight into the synthesis of aromatic butanoic acid derivatives, which could be relevant to the synthesis of the phenylethyl moiety of the target compound .

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit features such as hydrogen bonding due to the presence of the carbamoyl group, similar to the hydrogen bonding observed in the crystal structure of 4-(2-Naphthyl)butanoic acid . The aromatic ring could engage in pi-stacking interactions, as seen in the herringbone array of aromatic rings in related substances .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The carboxylic acid group could participate in condensation reactions, as seen with other carboxylic acids . The carbamoyl group could be involved in reactions typical of ureas, such as hydrolysis under acidic or basic conditions. The phenylethyl group could undergo electrophilic aromatic substitution reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, we can hypothesize based on the properties of similar compounds. The compound would likely be a solid at room temperature, with a melting point influenced by the presence of the aromatic ring and hydrogen bonding capability . Its solubility would depend on the polarity of the solvent, with higher solubility in polar solvents due to the presence of the carboxylic acid and carbamoyl groups. The compound's acidity would be typical of carboxylic acids, and its reactivity would be influenced by the presence of the carbamoyl and phenylethyl groups.

Applications De Recherche Scientifique

Synthesis of Indolizidines

4-(Phenylsulfonyl)butanoic acid (4-PSBA), a related compound to 4-[(2-Phenylethyl)carbamoyl]butanoic acid, was utilized to synthesize indolizidines. These indolizidines, with varied alkyl substituents, demonstrate the versatility of 4-PSBA derivatives in synthetic organic chemistry (Kiddle, Green, & Thompson, 1995).

GABA Uptake Inhibition

4-[(4′-Azidobenzoimidylamino)butanoic acid (ABBA), a structurally similar compound, was identified as a potent inhibitor of rat brain synaptosomal [3H]γ-aminobutyric acid uptake. This highlights the potential of similar butanoic acid derivatives in neurochemical research (Tunnicliff & Ngo, 1982).

Key Intermediate in Thymidylate Syntheses Inhibitors

4-(3-Amino-2-carboxy phenyl) butanoic acid, structurally related to this compound, has been used as a key intermediate in the synthesis of new thymidylate syntheses inhibitors. This showcases the role of such compounds in the development of novel pharmaceuticals (Yuan Guo-qing, 2013).

Expanding Renal Progenitor Cell Population

A study found that 4-(phenylthio)butanoic acid (PTBA), closely related to this compound, could expand the expression domains of molecular markers of kidney organogenesis in zebrafish. This demonstrates the potential of such compounds in enhancing kidney regeneration (de Groh et al., 2010).

Chromatography of Hydantoic Acids

The N-carbamoyl derivatives (hydantoic acids) of 22 α-amino and α-imino acids, related to this compound, have been investigated for their behavior on paper chromatograms. This research enhances our understanding of the chromatographic properties of carbamoyl compounds (Phillips, 1954).

Mécanisme D'action

Target of Action

The primary target of 4-[(2-Phenylethyl)carbamoyl]butanoic acid is the Ig gamma-1 chain C region in humans . This region plays a crucial role in the immune response, contributing to the body’s ability to recognize and neutralize foreign substances.

Mode of Action

It is known that the compound interacts with its target through a series of biochemical reactions . The compound’s structure, which includes a fatty acid moiety linked to an amine group through an ester linkage, may facilitate these interactions .

Biochemical Pathways

The compound’s interaction with the ig gamma-1 chain c region suggests it may influence pathways related to the immune response .

Result of Action

Given its target, it is plausible that the compound could influence immune response, potentially modulating the body’s ability to recognize and neutralize foreign substances .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability in water could affect its efficacy . Additionally, factors such as pH could influence the rate of the compound’s reactions .

Safety and Hazards

Propriétés

IUPAC Name |

5-oxo-5-(2-phenylethylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(7-4-8-13(16)17)14-10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQWOZQRRHREID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119627-14-4 |

Source

|

| Record name | N-(2-PHENETHYL)GLUTARAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

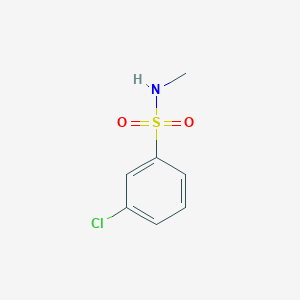

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)

![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)

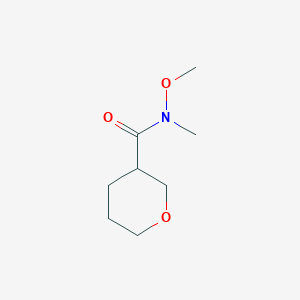

![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)

![N-(isoxazol-3-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3016413.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3016416.png)

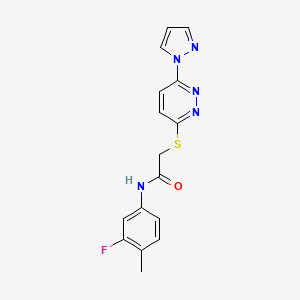

![N-(4-chlorophenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3016419.png)